Bis(4-methoxyphenyl)chlorophosphine (CAS 13685-30-8) is a specialized, electron-rich diarylchlorophosphine utilized primarily as a precursor for advanced phosphine ligands in transition metal catalysis . By incorporating strongly electron-donating para-methoxy groups, this reagent allows chemists to synthesize ligands—such as p-MeO-DPPF, p-MeO-BINAP, and carbohydrate-based phosphinites—that significantly increase the electron density at the metal center [1]. This electronic enrichment is critical for accelerating challenging oxidative addition steps and maximizing enantiomeric excess (ee) in asymmetric transformations, making it a high-value procurement choice for pharmaceutical intermediate synthesis and fine chemical manufacturing [2].
Substituting Bis(4-methoxyphenyl)chlorophosphine with the cheaper, industry-standard chlorodiphenylphosphine (Ph2PCl) often leads to catalytic failure or severe drops in enantioselectivity when processing unreactive substrates [1]. While Ph2PCl-derived ligands possess a nearly identical steric profile, they lack the strong electron-donating capability required to push the rate-determining oxidative addition of robust aryl chlorides[2]. Conversely, substituting with dialkylchlorophosphines (e.g., di-tert-butylchlorophosphine) provides the necessary electron density but introduces extreme steric bulk that can completely inhibit substrate coordination[1]. Procurement of the exact bis(4-methoxyphenyl) analog is therefore mandatory when a process requires a precise balance of high electronic enrichment and an unmodified diaryl steric footprint [3].
In the synthesis of centrostereogenic ferrocenophane phosphines for Pd-catalyzed aza-MBH reactions, the choice of the diarylchlorophosphine precursor directly dictates catalytic viability. Catalysts derived from Bis(4-methoxyphenyl)chlorophosphine achieved practically complete conversion (~100% yield) and the highest enantioselectivity (up to 97% ee) [1]. In direct contrast, substituting with an electron-deficient phosphine analog resulted in a severe performance drop, yielding only 42% conversion[1].
| Evidence Dimension | Reaction yield and enantiomeric excess (ee) |
| Target Compound Data | p-Anisyl substituted ligand (~100% yield, up to 97% ee) |
| Comparator Or Baseline | Electron-deficient phosphine analog (42% yield, lower ee) |
| Quantified Difference | 58% absolute increase in yield and maximization of ee |
| Conditions | Pd-catalyzed aza-MBH reaction of aromatic N-sulfonyl imines |
Demonstrates that the p-methoxy substitution is a strict requirement for achieving commercially viable yields and chiral purities in complex Aza-MBH couplings.
The primary procurement value of Bis(4-methoxyphenyl)chlorophosphine lies in its ability to synthesize ligands with highly negative Hammett substituent constants. The p-methoxy group provides a σ_para value of -0.12, making the resulting phosphine significantly more electron-donating than the standard phenyl baseline (σ_para = 0) or electron-withdrawing analogs like p-CF3 (σ_para = 0.70) [1]. This quantified electronic enrichment increases the electron density on Pd or Ni centers, which is mechanistically required to lower the activation barrier for the rate-determining oxidative addition of unreactive aryl halides [2].
| Evidence Dimension | Hammett substituent constant (σ_para) indicating electron-donating strength |
| Target Compound Data | p-Methoxy group (σ_para = -0.12) |
| Comparator Or Baseline | Standard phenyl group (σ_para = 0) and p-CF3 group (σ_para = 0.70) |
| Quantified Difference | 0.12 to 0.82 unit shift toward stronger electron donation |
| Conditions | Ligand electronic parameter evaluation for transition metal catalysis |
Allows buyers to predictably tune catalyst basicity to enable the use of cheaper, more stable aryl chloride feedstocks in industrial cross-coupling.
When synthesizing carbohydrate-based vicinal diphosphinite ligands for Rh-catalyzed asymmetric hydrogenation, the electronic nature of the chlorophosphine precursor is the primary driver of chiral induction. Ligands synthesized using electron-rich precursors like Bis(4-methoxyphenyl)chlorophosphine drive enantioselectivity up to the 99% ee range for dehydroamino acid derivatives [1]. Conversely, utilizing electron-deficient chlorophosphines (e.g., 3,5-difluorophenyl analogs) collapses the enantioselectivity to as low as 2% ee under identical conditions [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric hydrogenation |
| Target Compound Data | Electron-rich phosphinite derivatives (up to 99% ee) |
| Comparator Or Baseline | Electron-deficient phosphinite derivatives (2% ee) |
| Quantified Difference | Up to 97% absolute increase in enantiomeric excess |
| Conditions | Rh-catalyzed asymmetric hydrogenation of methyl (Z)-N-acetylcinnamate |
For pharmaceutical procurement, achieving >95% ee directly eliminates the need for costly downstream chiral resolution steps.
Used as the primary electrophilic phosphinylation reagent to manufacture p-MeO-substituted analogs of DPPF, BINAP, and MOP, which are required for commercial asymmetric catalysis where standard phenyl ligands fail to provide sufficient electron density [1].
Applied in the generation of centrostereogenic ferrocenophane catalysts where the p-anisyl group is strictly required to achieve near-quantitative conversion and >95% ee during the synthesis of complex pharmaceutical intermediates [2].
Procured to synthesize highly basic, electron-rich palladium and nickel catalysts capable of undergoing rapid oxidative addition with unreactive, low-cost aryl chloride feedstocks without introducing the extreme steric bulk of alkylphosphines[3].
Corrosive